Technical Monograph: 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Hydrochloride
Technical Monograph: 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Hydrochloride
The following technical guide details the structural analysis, synthesis, and pharmaceutical relevance of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride .
Synthesis, Characterization, and Application as a Critical Impurity Standard[1]
Executive Summary
4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride is a fluorinated benzisoxazole derivative primarily utilized in pharmaceutical development as a Critical Quality Attribute (CQA) reference standard .[1] It is the positional regioisomer of the commercially significant 6-fluoro analog (CAS 84163-13-3), which serves as the core scaffold for atypical antipsychotics such as Risperidone , Paliperidone , and Iloperidone .[1]
In drug substance manufacturing, the 4-fluoro isomer is classified as a process-related impurity (often designated as Impurity B or similar in pharmacopeial monographs).[1] Its presence arises from regioisomeric contamination in the starting materials.[1] Precise control and quantification of this isomer are mandated by ICH Q3A/Q3B guidelines due to potential differences in receptor binding affinity and metabolic profile compared to the active 6-fluoro pharmaceutical ingredient (API).[1]
Chemical Profile & Structural Analysis[1][2][3]
Structural Distinction
The defining feature of this compound is the fluorine substitution at the C4 position of the benzisoxazole ring, adjacent to the bridgehead carbon (C3a).[1] This contrasts with the pharmacological scaffold (Risperidone/Paliperidone), where the fluorine is located at the C6 position .[1]
| Feature | 4-Fluoro Isomer (Target) | 6-Fluoro Isomer (Drug Scaffold) |
| CAS (HCl) | 95742-19-1 | 84163-13-3 |
| Substitution | Fluorine at C4 (ortho to bridgehead) | Fluorine at C6 (meta to bridgehead) |
| Precursor | 2,6-Difluorobenzoyl piperidine | 2,4-Difluorobenzoyl piperidine |
| Role | Impurity Standard / SAR Analog | Key Intermediate (Risperidone) |
Physicochemical Properties[1][3]
-
Appearance: White to off-white crystalline solid.[1]
-
Solubility: Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent).[1]
-
pKa: ~8.5 (Piperidine nitrogen), making it highly ionized at physiological pH.[1]
-
Melting Point: Distinct from the 6-fluoro isomer (293–295 °C for 6-F); typically lower due to crystal packing disruption caused by the C4-fluorine steric clash with the C3-piperidine ring.[1]
Synthetic Pathways[1]
The synthesis of the 4-fluoro isomer mirrors the industrial route of the 6-fluoro analog but necessitates regiospecific control of the starting material.[1] The formation of the benzisoxazole ring occurs via an intramolecular nucleophilic aromatic substitution (
Retrosynthetic Logic
To obtain the 4-fluoro substitution pattern, the cyclization must preserve the fluorine at the position that becomes C4.[1]
-
Starting Material: (2,6-Difluorophenyl)(piperidin-4-yl)methanone.[1]
-
Mechanism: The oxime forms at the ketone.[1] The oxime oxygen attacks one of the equivalent ortho-fluorines (F2 or F6).[1] The remaining fluorine ends up at C4 of the benzisoxazole.[1]
Detailed Protocol
Step 1: Friedel-Crafts Acylation (Precursor Synthesis) Reaction of N-acetylisonipecotoyl chloride with 1,3-difluorobenzene (or use of 2,6-difluorobenzoyl chloride with a piperidine derivative) yields the (2,6-difluorophenyl)(1-acetylpiperidin-4-yl)methanone .[1]
Step 2: Oxime Formation
-
Reagents: Hydroxylamine hydrochloride (
), Sodium Acetate ( ), Ethanol ( ).[1] -
Conditions: Reflux for 4–6 hours.[1]
-
Outcome: Formation of the ketoxime intermediate.[1]
Step 3: Base-Mediated Cyclization (
-
Reagents: Potassium Hydroxide (
) or Potassium tert-butoxide ( ), Methanol ( ) or THF.[1] -
Conditions: Reflux (65 °C) for 2–4 hours.
-
Mechanism: The base deprotonates the oxime hydroxyl group.[1] The oximate anion attacks the aromatic ring at the ortho-position (C2 or C6), displacing a fluoride ion and closing the isoxazole ring.[1]
-
Critical Control: Temperature must be maintained to prevent degradation of the isoxazole ring (empirically known as the Kemp elimination pathway).[1]
Step 4: Deprotection & Salt Formation [1]
-
Reagents: Aqueous HCl (6N), Reflux.[1]
-
Outcome: Hydrolysis of the N-acetyl group (if present) and precipitation of the hydrochloride salt.[1]
Visualized Synthesis Workflow
Figure 1: Synthetic pathway for the 4-fluoro regioisomer via 2,6-difluoro precursors.
Analytical Characterization & Impurity Profiling[1]
Differentiation between the 4-fluoro and 6-fluoro isomers is critical for quality control. They are isobaric (same mass), making standard LC-MS insufficient for separation without chromatographic resolution.[1]
NMR Spectroscopy (Structural Proof)
The
- NMR:
- NMR (Aromatic Region):
HPLC Method for Impurity Separation
To quantify the 4-fluoro impurity in a bulk batch of 6-fluoro intermediate:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Gradient elution of Phosphate Buffer (pH 3.0) and Acetonitrile.[1]
-
Rationale: The 4-fluoro isomer, having the fluorine shielded by the piperidine ring (steric bulk), typically exhibits a slightly different retention time (RT) than the 6-fluoro isomer.[1]
-
Detection: UV at 230 nm.[1]
Pharmaceutical Relevance
Critical Quality Attribute (CQA)
In the synthesis of Risperidone, the starting material is often 2,4-difluorobenzoyl piperidine.[1] If this starting material contains 2,6-difluorobenzoyl piperidine as an impurity (arising from the difluorobenzene feedstock), the 4-fluoro benzisoxazole will form.[1]
-
Consequence: This impurity can carry through to the final API (Active Pharmaceutical Ingredient).[1]
-
Regulatory Limit: Typically < 0.15% (ICH Q3A) for unidentified impurities, but specific structural isomers often require tighter control (< 0.10%) if their toxicology is unknown.[1]
Structure-Activity Relationship (SAR)
While primarily an impurity, the 4-fluoro isomer is also valuable for SAR studies:
-
Steric Hindrance: The fluorine at C4 creates steric strain with the piperidine ring at C3, potentially twisting the bond angle and altering the planarity of the molecule compared to the 6-fluoro analog.[1]
-
Receptor Binding: This twist can significantly reduce affinity for
dopamine and serotonin receptors, rendering the 4-fluoro isomer less potent—or potentially selective for different receptor subtypes.[1]
Impurity Origin Diagram[1]
Figure 2: Origin of the 4-fluoro impurity during the manufacturing of Risperidone intermediates.[1][2]
References
-
PubChem. (2025).[1] Compound Summary for CID 11334359 (6-Fluoro isomer). [Note: Used for structural comparison logic]. Retrieved January 29, 2026, from [Link][1]
-
Google Patents. (2020).[1] CN111777601B - Preparation method of 6-fluoro-3-(4-piperidyl)-1,2 benzisoxazole hydrochloride.[1][2] Retrieved January 29, 2026, from [1]
